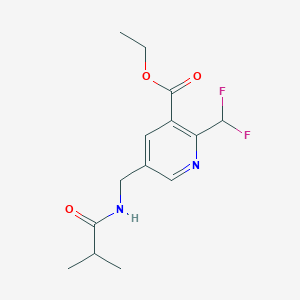
Ethyl 2-(difluoromethyl)-5-(isobutyramidomethyl)nicotinate
Katalognummer B8514605
Molekulargewicht: 300.30 g/mol
InChI-Schlüssel: AGUFIQRQMDWEOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US08648200B2
Procedure details


Cool a mixture of ethyl 5-(aminomethyl)-2-(difluoromethyl)pyridine-3-carboxylate dihydrochloride (29.8 g, 111.8 mmol, 1.0 equiv), DCM (510 mL), and triethylamine (59.2 mL, 424.6 mmol, 3.8 equiv) to 0° C., then add a solution of isobutyryl chloride (15.3 mL, 145.3 mmol, 1.3 equiv) in DCM (23 mL) drop wise over 20 min. Stir overnight while allowing the mixture to warm to room temperature. Remove the solid precipitate by filtration, and rinse the filter with EtOAc (500 mL). Concentrate the filtrate under reduced pressure; filter the concentrate to remove the solids; and rinse the solids with EtOAc. Concentrate the filtrate under reduced pressure to give a yellow oil. Subject this crude material to silica gel chromatography eluting with a gradient of 40-90% EtOAc/hexanes gradient, to give the title compound as a light yellow crystalline solid (25.8 g, 77% yield). ES/MS (m/z) 301 (M+1).
Name
ethyl 5-(aminomethyl)-2-(difluoromethyl)pyridine-3-carboxylate dihydrochloride
Quantity
29.8 g
Type
reactant
Reaction Step One





[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Yield
77%
Identifiers


|
REACTION_CXSMILES
|
Cl.Cl.[NH2:3][CH2:4][C:5]1[CH:6]=[C:7]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:8]([CH:11]([F:13])[F:12])=[N:9][CH:10]=1.C(N(CC)CC)C.[C:26](Cl)(=[O:30])[CH:27]([CH3:29])[CH3:28]>C(Cl)Cl>[F:12][CH:11]([F:13])[C:8]1[C:7]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:6][C:5]([CH2:4][NH:3][C:26](=[O:30])[CH:27]([CH3:29])[CH3:28])=[CH:10][N:9]=1 |f:0.1.2|
|
Inputs


Step One
|
Name
|
ethyl 5-(aminomethyl)-2-(difluoromethyl)pyridine-3-carboxylate dihydrochloride
|
|
Quantity
|
29.8 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.NCC=1C=C(C(=NC1)C(F)F)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
59.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
510 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
15.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
23 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
[Compound]
|
Name
|
crude material
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Remove the solid precipitate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
rinse the
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter with EtOAc (500 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate the filtrate under reduced pressure
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter the
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the solids
|
WASH
|
Type
|
WASH
|
|
Details
|
and rinse the solids with EtOAc
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate the filtrate under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow oil
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a gradient of 40-90% EtOAc/hexanes gradient
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=NC=C(C=C1C(=O)OCC)CNC(C(C)C)=O)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25.8 g | |
| YIELD: PERCENTYIELD | 77% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
